

In-Depth Technical Guide on the Chemical Properties and Structure of HS80

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HS80

Cat. No.: B1244188

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HS80, identified by the CAS Number 2138838-57-8, is a potent and selective inhibitor of Fatty Acid Synthase (FASN). As an enantiomer of the compound Fasnall, **HS80** has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **HS80**, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

HS80 is a thienopyrimidine derivative with the IUPAC name N-[(3S)-1-Benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. Its molecular formula is C₁₉H₂₂N₄S.

Table 1: Chemical Identifiers for **HS80**

Identifier	Value
CAS Number	2138838-57-8
Molecular Formula	C ₁₉ H ₂₂ N ₄ S
IUPAC Name	N-[(3S)-1-Benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
InChI	InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)/t16-/m0/s1
InChIKey	VSXRMURGJRAOCU-INIZCTEOSA-N
Canonical SMILES	<chem>CC1=C(C)SC2=NC=NC(N[C@H]3CCN(CC4=CC=CC=C4)C3)=C21</chem> ^[1]

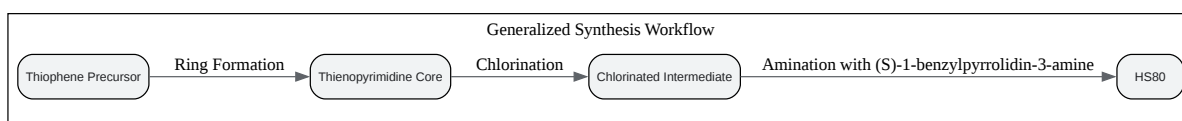
Table 2: Physicochemical Properties of **HS80**

Property	Value	Source
Molecular Weight	338.47 g/mol	Calculated
Physical State	Solid	Vendor Information
Solubility	Soluble in acetone, dichloromethane, and methanol.	Vendor Information
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
IC ₅₀	7.13 μM (for inhibition of tritiated acetate incorporation into lipids)	^[2]

Synthesis and Experimental Protocols

General Synthesis Workflow for Thieno[2,3-d]pyrimidine Derivatives

While a specific, detailed synthesis protocol for **HS80** is not publicly available, a general workflow for the synthesis of similar N-substituted 5,6-dimethylthieno[2,3-d]pyrimidin-4-amines can be inferred from the chemical literature. The synthesis typically involves a multi-step process starting from a substituted thiophene precursor, followed by the construction of the pyrimidine ring and subsequent amination.



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A generalized synthetic workflow for **HS80**.

Experimental Protocol: Tritiated Acetate Incorporation Assay

This assay is a classical method to determine the activity of FASN in cells by measuring the incorporation of radiolabeled acetate into newly synthesized lipids. The IC₅₀ value for **HS80** was determined using this method.[2]

Materials:

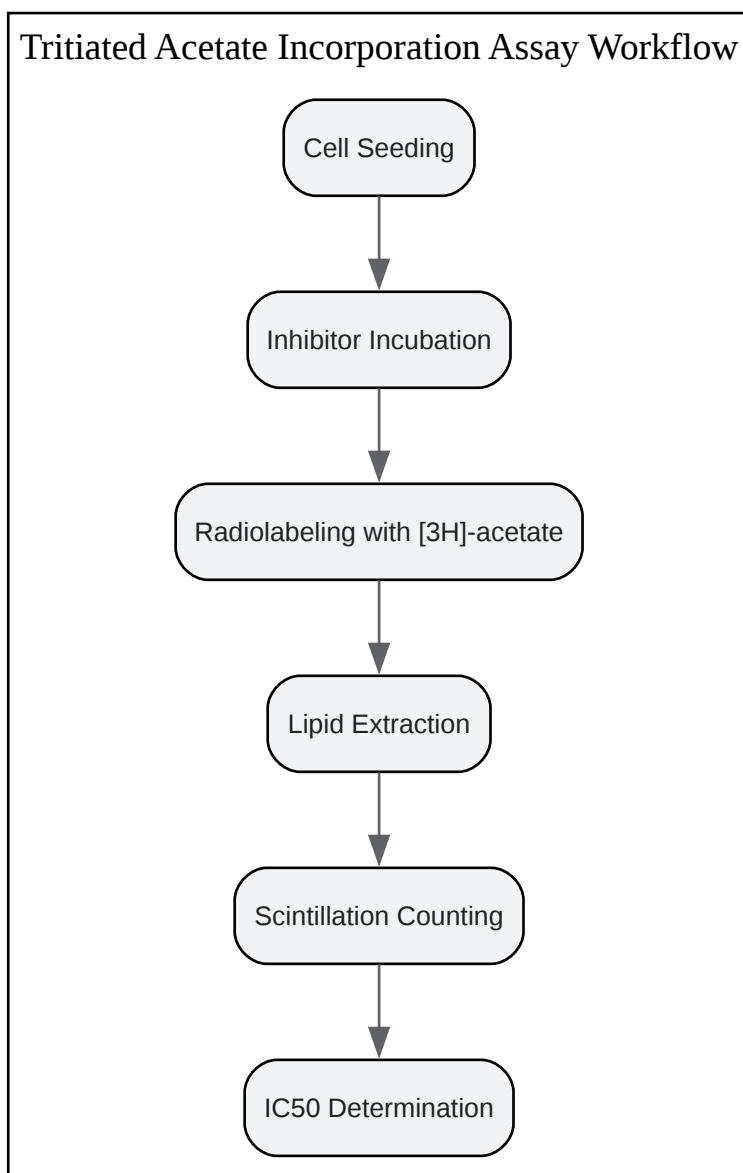
- Cancer cell line of interest (e.g., BT474 breast cancer cells)
- Cell culture medium and supplements
- **HS80** (or other FASN inhibitors)
- [³H]-acetate (tritiated acetate)

- Phosphate-buffered saline (PBS)
- Lipid extraction solvents (e.g., chloroform/methanol mixture)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Cell Culture: Plate cancer cells in appropriate multi-well plates and allow them to adhere and grow to a suitable confluency.
- Inhibitor Treatment: Treat the cells with varying concentrations of **HS80** (or a vehicle control) for a predetermined period.
- Radiolabeling: Add [^3H]-acetate to the cell culture medium and incubate for a specific duration to allow for its incorporation into lipids.
- Cell Lysis and Lipid Extraction:
 - Wash the cells with cold PBS to remove excess radiolabel.
 - Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., a 2:1 mixture of chloroform:methanol).
 - Separate the organic (lipid-containing) phase from the aqueous phase.
- Quantification:
 - Evaporate the solvent from the lipid extract.
 - Resuspend the lipid residue in a scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Normalize the radioactivity counts to the protein concentration of the cell lysate.

- Plot the percentage of inhibition of acetate incorporation against the concentration of **HS80**.
- Calculate the IC_{50} value, which is the concentration of **HS80** that inhibits 50% of the lipid synthesis.

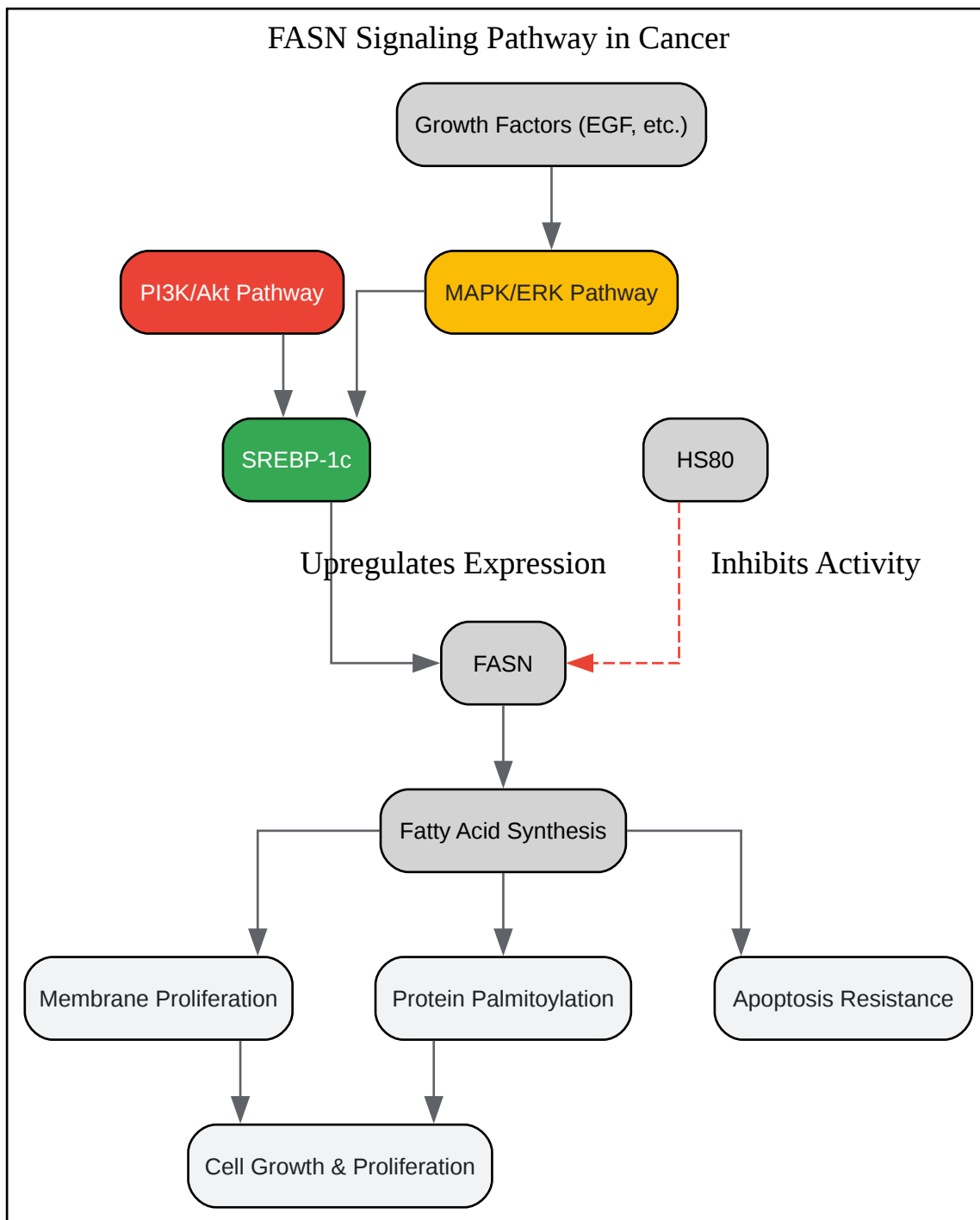


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Workflow for the tritiated acetate incorporation assay.

Signaling Pathway of Fatty Acid Synthase (FASN)

FASN is a key enzyme in the de novo synthesis of fatty acids. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis. The activity of FASN is regulated by various upstream signaling pathways and its products influence several downstream cellular processes.



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Key components of the FASN signaling pathway in cancer.

Conclusion

HS80 is a selective inhibitor of FASN with demonstrated activity in cellular assays. Its thienopyrimidine scaffold represents a promising starting point for the development of novel anticancer therapeutics. This guide provides foundational information on its chemical and physical properties, a generalized synthesis approach, and detailed experimental protocols for its characterization. The provided diagrams offer a visual representation of the experimental workflow and the FASN signaling pathway, aiding in the conceptual understanding of **HS80**'s mechanism of action and its context within cancer cell metabolism. Further research into the specific physicochemical properties and in vivo efficacy of **HS80** is warranted to fully elucidate its therapeutic potential.

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References

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- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Chemical Properties and Structure of HS80]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244188#hs80-chemical-properties-and-structure]

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